

A Comparative Guide to the Thermal Stability of Diallyl Carbonate Polymers and Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

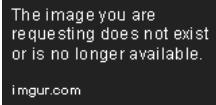
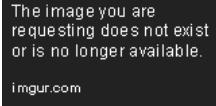
Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

[Get Quote](#)

For researchers, scientists, and drug development professionals, selecting a polymer with the appropriate thermal stability is critical for applications ranging from optical components to drug delivery systems. This guide provides an objective comparison of the thermal stability of **diallyl carbonate**-based polymers, specifically poly(allyl diglycol carbonate) (PADC), commonly known as CR-39, with two widely used transparent thermoplastic alternatives: polycarbonate (PC) and poly(methyl methacrylate) (PMMA). The comparison is based on quantitative data from thermogravimetric analysis (TGA), and detailed experimental protocols are provided to support data interpretation and future research.



Executive Summary

Poly(allyl diglycol carbonate) (CR-39) is a thermoset polymer renowned for its excellent optical clarity and high scratch resistance. In terms of thermal stability, it exhibits a multi-stage degradation process. Comparatively, polycarbonate (PC) demonstrates superior thermal stability with a significantly higher onset of decomposition. Poly(methyl methacrylate) (PMMA), while a versatile and cost-effective option, generally displays the lowest thermal stability among the three. The choice of polymer will ultimately depend on the specific thermal requirements of the intended application.

Quantitative Comparison of Thermal Stability

The thermal stability of these polymers was evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a material as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (T-onset), the

temperature of maximum degradation rate (T-max), and the percentage of residual mass at a specified high temperature. The following table summarizes these parameters for CR-39, PC, and PMMA, under a nitrogen atmosphere at a heating rate of 10 °C/min.

Polymer	Chemical Structure	Onset Decompositio n Temp. (T-onset) (°C)	Temp. of Max. Degradation Rate (T-max) (°C)	Residual Mass @ 600°C (%)
Poly(allyl diglycol carbonate) (CR-39)		~250	Multiple peaks, major peak ~430	~10
Polycarbonate (PC)		~450	~540	~25
Poly(methyl methacrylate) (PMMA)		~290	~370	< 5

Note: The data presented is a synthesis of typical values found in the scientific literature. Actual values may vary depending on the specific grade of the polymer, its molecular weight, and the precise experimental conditions.

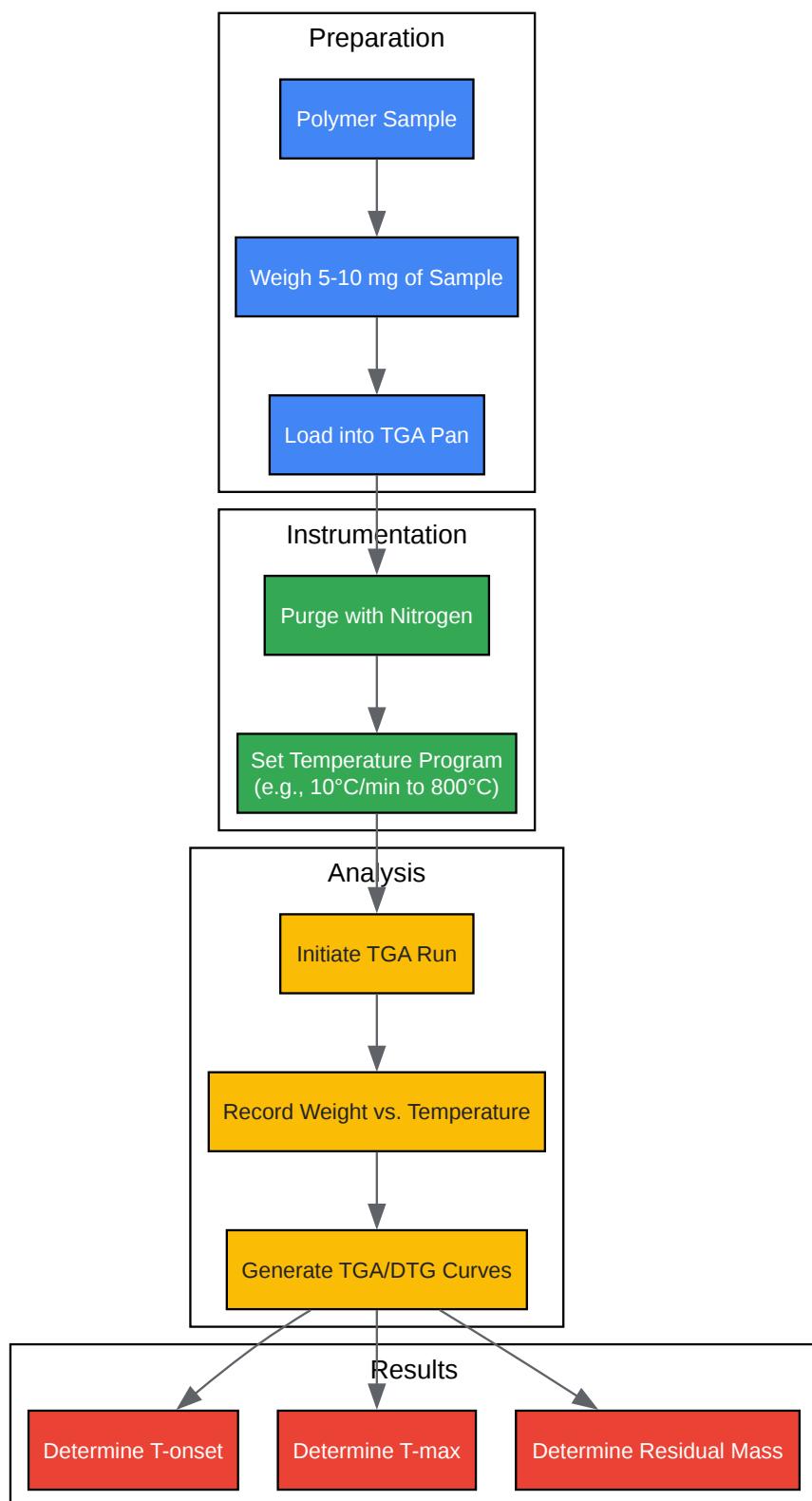
Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of thermal analysis data. The following is a standard protocol for conducting thermogravimetric analysis on polymeric materials.

Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Apparatus:

- Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a programmable furnace.
- Sample pans (e.g., alumina or platinum).
- High-purity nitrogen gas supply.


Procedure:

- Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
- Instrument Setup:
 - The TGA furnace is purged with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
 - The instrument is programmed with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Acquisition:
 - The sample pan is loaded into the TGA instrument.
 - The temperature program is initiated, and the sample weight, temperature, and time are continuously recorded.
- Data Analysis:
 - The resulting TGA curve (weight % vs. temperature) is plotted.
 - The derivative of the TGA curve (DTG curve) is also plotted to determine the temperature of the maximum rate of weight loss (T-max).
 - The onset temperature of decomposition (T-onset) is determined, often by the intersection of the baseline with the tangent of the steepest weight loss slope.

- The residual mass at a specified high temperature is recorded.

Logical Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

[Click to download full resolution via product page](#)

Caption: Logical workflow for thermogravimetric analysis (TGA).

Conclusion

The thermal stability of **diallyl carbonate** polymers, such as CR-39, is characterized by a multi-step degradation process that begins at a lower temperature compared to polycarbonate but at a higher temperature than standard PMMA. Polycarbonate exhibits the highest thermal stability, making it suitable for applications requiring resistance to high temperatures. PMMA, while having the lowest thermal stability of the three, offers a balance of properties for less thermally demanding applications. The selection of the appropriate polymer should be guided by a thorough understanding of the thermal stresses it will encounter in its intended use. The data and protocols presented in this guide provide a foundation for making an informed decision.

- To cite this document: BenchChem. [A Comparative Guide to the Thermal Stability of Diallyl Carbonate Polymers and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085299#comparing-thermal-stability-of-diallyl-carbonate-polymers\]](https://www.benchchem.com/product/b085299#comparing-thermal-stability-of-diallyl-carbonate-polymers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com